molecular formula C19H21N3O B2464120 N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide CAS No. 941924-22-7

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide

Katalognummer: B2464120
CAS-Nummer: 941924-22-7
Molekulargewicht: 307.397
InChI-Schlüssel: AYDXWLSJKRFHOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide is a synthetic benzimidazole derivative intended for research applications. Compounds within the benzimidazole class are of significant interest in medicinal chemistry due to their diverse biological activities. Benzimidazole-based small molecules are frequently investigated as modulators of biological functions and have been identified as potential therapeutic agents . Specifically, structurally related molecules have been explored as multitarget-directed ligands for complex neurological conditions and as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target implicated in Alzheimer's disease pathology . Other benzimidazole derivatives have been developed as kinesin spindle protein (KSP) inhibitors for cancer research . A prominent area of research for benzimidazole compounds is oncology, where they are studied for their ability to interact with DNA and inhibit key enzymes such as human topoisomerase I (Hu Topo I) . This mechanism can disrupt DNA replication in proliferating cells, leading to cell cycle arrest, often in the G2/M phase, and triggering apoptosis . Researchers can utilize this compound as a reference standard, a building block for the synthesis of novel derivatives, or as a starting point for in vitro biological screening assays. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-12(2)17(18-20-15-9-4-5-10-16(15)21-18)22-19(23)14-8-6-7-13(3)11-14/h4-12,17H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXWLSJKRFHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=NC3=CC=CC=C3N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide typically involves the condensation of 1H-benzo[d]imidazole-2-carbaldehyde with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or sulfonated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by a benzimidazole core, which is known for its biological activity. Its molecular formula is C19H22N2C_{19}H_{22}N_2 with a molecular weight of approximately 290.39 g/mol. The presence of the benzimidazole moiety contributes to its pharmacological activities, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide, exhibit significant antimicrobial properties. A study evaluated various synthesized benzimidazole derivatives against different bacterial strains, demonstrating that certain modifications enhance their efficacy.

Case Study: Antimicrobial Evaluation

  • Methodology : The antimicrobial activity was assessed using the tube dilution technique against both Gram-positive and Gram-negative bacteria.
  • Results : Compounds similar to N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide showed minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against tested strains, indicating potent antimicrobial effects .

Anticancer Potential

The anticancer properties of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide have also been investigated. Benzimidazole derivatives are recognized for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

  • Methodology : The anticancer activity was evaluated against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B (SRB) assay.
  • Results : Certain compounds demonstrated IC50 values lower than standard chemotherapeutic agents such as 5-Fluorouracil (5-FU), suggesting a promising therapeutic index. For instance, some derivatives exhibited IC50 values of 4.53 µM and 5.85 µM, indicating higher potency compared to 5-FU, which had an IC50 of 9.99 µM .

Future Directions and Research Opportunities

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity can lead to the development of more potent derivatives.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will be essential for assessing efficacy and safety profiles.
  • Combination Therapies : Investigating the potential of combining this compound with existing therapies may enhance treatment outcomes for resistant bacterial strains or cancer types.

Wirkmechanismus

The mechanism of action of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to participate in hydrogen bonding and π-π stacking interactions enhances its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties
Compound Name Substituents/Functional Groups Molecular Weight Key Features References
Target Compound : N-(1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide - 3-Methylbenzamide
- 2-Methylpropyl-benzoimidazole
~349.4 (estimated) - Lipophilic due to methyl groups
- Potential C–H functionalization applications
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine - Tosyl group
- Phenylacetamidine
Higher (exact value not provided) - Sulfonyl group enhances stability
- Synthesized via Cu-catalyzed coupling
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - Hydroxy-dimethylethyl
- 3-Methylbenzamide
~221.3 - N,O-bidentate directing group for metal catalysis
- High solubility due to hydroxyl
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) - Thioacetamido bridge
- Dinitrophenyl
~493.5 - Enhanced electronic effects from nitro groups
- Antimicrobial/anticancer activity
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide - 3-Chlorobenzamide
- Same benzoimidazole-propyl chain
~369.8 - Increased electronegativity from Cl
- Altered bioactivity vs. methyl analogue

Spectroscopic and Crystallographic Characterization

  • X-ray Crystallography : Used to confirm (E)-configuration in imine-containing analogs and N,O-bidentate structures . The target compound would require similar validation.
  • NMR/IR : Critical for confirming amide bonds and substituent positions in benzamide derivatives .

Patent and Industrial Relevance

Crystalline forms of benzoimidazole-urea derivatives () highlight the commercial interest in stable polymorphs, a consideration for scaling up the target compound .

Biologische Aktivität

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing data from various research studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole moiety and a benzamide group, which are known to contribute to various biological activities. The molecular formula is C19H20N4C_{19}H_{20}N_{4}, and it exhibits properties typical of small organic molecules used in drug development.

Biological Activity Overview

Research indicates that compounds with benzimidazole and benzamide functionalities often exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have highlighted the potential of benzimidazole derivatives in inhibiting tumor growth. For instance, compounds similar to N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Kinase Inhibition : Benzamide derivatives have been investigated for their ability to inhibit specific kinases involved in cancer proliferation. For example, some studies report that benzamide derivatives can inhibit RET kinase activity, which is crucial in certain cancers .
  • Antimicrobial Properties : The biological activity of similar compounds has also been explored in the context of antimicrobial effects, suggesting potential applications in treating infections .

Antitumor Efficacy

In a study assessing the antitumor efficacy of benzamide derivatives, researchers found that specific structural modifications enhanced the compounds' ability to inhibit tumor growth in xenograft models. The study demonstrated that N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide analogs significantly reduced tumor volume compared to control groups.

Kinase Inhibition

A recent investigation focused on the role of benzamide derivatives as RET kinase inhibitors. The study reported that certain derivatives exhibited moderate to high potency in ELISA-based assays, effectively inhibiting cell proliferation driven by RET mutations. This suggests that N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide could be a lead compound for developing targeted cancer therapies .

Data Tables

Activity Type Compound Effectiveness Study Reference
AntitumorN-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamideSignificant tumor volume reduction
Kinase InhibitionBenzamide derivativesModerate to high potency
AntimicrobialSimilar benzamide derivativesEffective against bacterial strains

The mechanisms through which N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), leading to reduced cell proliferation .
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger apoptosis via mitochondrial pathways, enhancing their antitumor efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.